2-(3,4,5-Trifluorophenoxy)acetic acid
Description
2-(3,4,5-Trifluorophenoxy)acetic acid is a fluorinated derivative of phenylacetic acid, characterized by a phenoxy group substituted with three fluorine atoms at the 3-, 4-, and 5-positions. Its chemical formula is C₈H₅F₃O₂, with a molecular weight of 202.12 g/mol. Key physical properties include a melting point of 70–73°C and a boiling point of approximately 196°C. Fluorine atoms enhance electronegativity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H5F3O3 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-5-1-4(14-3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) |
InChI Key |
IONQNMGGQPUVHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenoxy)acetic acid typically involves the reaction of 3,4,5-trifluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the following steps:
Reaction of 3,4,5-trifluorophenol with chloroacetic acid: This step is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenoxyacetic acids depending on the reagents used.
Scientific Research Applications
2-(3,4,5-Trifluorophenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2,3,4-Trifluorophenoxy)acetic Acid
- Structure: Fluorine atoms at 2-, 3-, and 4-positions on the phenoxy ring.
- Applications: Used in synthesizing intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs).
2,4,5-Trifluorophenylacetic Acid
- Structure : Fluorine atoms at 2-, 4-, and 5-positions on the phenyl ring (directly attached to the acetic acid group).
- Impact: The absence of a phenoxy linker alters electronic properties, increasing acidity (pKa ~2.8) compared to phenoxy derivatives.
- Applications : Explored in anticancer agents due to enhanced cellular uptake.
3,4,5-Trimethoxyphenylacetic Acid
- Structure : Methoxy groups at 3-, 4-, and 5-positions instead of fluorine.
- Impact : Methoxy groups donate electron density, reducing electrophilicity and increasing stability in basic conditions.
- Applications : Key intermediate in natural product synthesis (e.g., plant auxins).
Physicochemical Properties
Key Observations :
This compound
Comparison with Analogues
Mechanistic Insights :
- Fluorine atoms in this compound enhance metabolic stability by resisting cytochrome P450 oxidation.
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